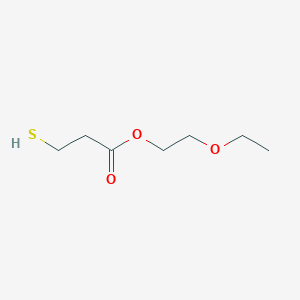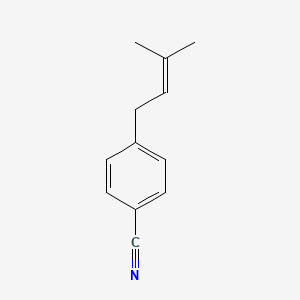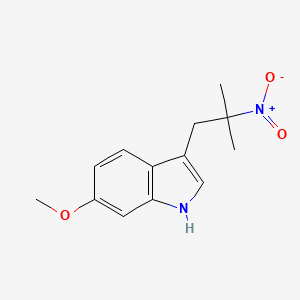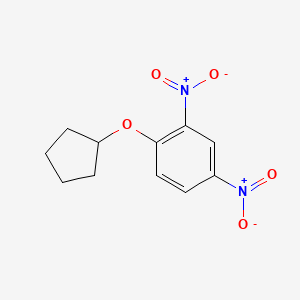
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene is an organic compound that belongs to the class of organochlorine compounds. It is characterized by the presence of a dichloroethenyl group attached to a methoxy-methylbenzene ring. This compound is known for its applications in various fields, including agriculture and pest control, due to its insecticidal properties .
Métodos De Preparación
The synthesis of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-1-methylbenzene with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product .
Análisis De Reacciones Químicas
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the dichloroethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-methoxy-1-methylbenzoic acid .
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its insecticidal properties and its impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, especially in the field of neuropharmacology.
Industry: It is widely used in the production of insecticides and pesticides due to its effectiveness in controlling pests
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene primarily involves its interaction with the nervous system of insects. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .
Comparación Con Compuestos Similares
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene can be compared with other similar organochlorine compounds such as:
Dichlorvos: An organophosphate insecticide with a similar mechanism of action but different chemical structure and applications.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: A metabolite of dichlorvos with distinct biological properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties, making it highly effective as an insecticide.
Propiedades
Número CAS |
90793-56-9 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-4-9(13-2)5-8(7)6-10(11)12/h3-6H,1-2H3 |
Clave InChI |
WOYYFAOHWGMLBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


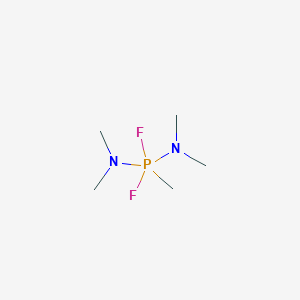
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
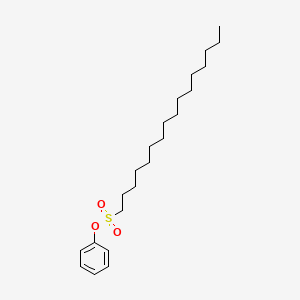

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

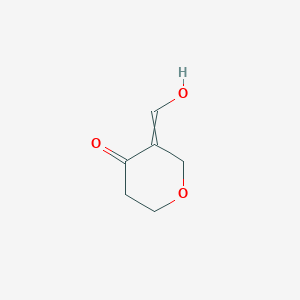
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
